Zinniol

Description

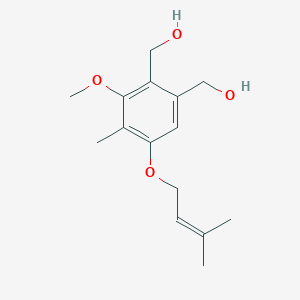

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170425 | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17811-28-8 | |

| Record name | Zinniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinniol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINNIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phytotoxin Zinniol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinniol is a phytotoxin produced by various species of the Alternaria fungus, a common plant pathogen.[1] This technical guide provides an in-depth analysis of the chemical structure, biological activity, and mechanisms of action of this compound. It is intended to be a valuable resource for researchers in the fields of phytopathology, natural product chemistry, and drug discovery. This document summarizes key quantitative data, details established experimental protocols, and provides a visual representation of a proposed signaling pathway.

Chemical Structure and Properties

This compound is a substituted benzene derivative, chemically identified as [2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol.[2][3] It is classified as a methoxybenzene and a phenolic compound.[2][4] The structure of this compound features a pentasubstituted benzene ring with two hydroxymethyl groups, a methoxy group, a methyl group, and a prenoxy side chain.

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | [2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | [2] |

| Chemical Formula | C₁₅H₂₂O₄ | [2][5][6][7][8] |

| Molecular Weight | 266.33 g/mol | [2][5][8] |

| CAS Number | 17811-28-8 | [2][5][6][7][8] |

| SMILES | COC1=C(C)C(OCC=C(C)C)=CC(CO)=C1CO | [9] |

| InChI Key | DUMQPTRUYCCSEZ-UHFFFAOYSA-N | [4] |

Biological Activity and Mechanism of Action

This compound is recognized as a non-specific phytotoxin, capable of inducing symptoms such as chlorosis, necrosis, and shriveling in a variety of plants.[3][6] Its mechanism of action is multifaceted, with a notable effect on calcium signaling within plant cells.

Phytotoxicity

The phytotoxic effects of this compound have been documented in several plant species. However, the extent of its toxicity can vary depending on the plant and the concentration of the toxin. One study reported a cytotoxic IC50 value for this compound in rat embryonic fibroblasts. While this compound is confirmed as a phytotoxin, some research suggests that at physiological concentrations, its phytotoxic impact on certain plant cell cultures may be limited.

| Assay | Organism/Cell Line | Result | Reference |

| Cytotoxicity | Rat Embryonic Fibroblasts | IC50: 264 µg/mL | [1] |

Calcium Channel Modulation

A key aspect of this compound's biological activity is its ability to stimulate the influx of calcium into plant protoplasts.[10] This suggests that this compound may act as a modulator of calcium channels in plant cell membranes. The disruption of calcium homeostasis is a critical event that can trigger a cascade of downstream signaling pathways, ultimately leading to cell death and the observed phytotoxic symptoms.

The proposed signaling pathway for this compound-induced phytotoxicity is illustrated in the diagram below.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from fungal cultures and for assessing its phytotoxic activity.

Isolation of this compound from Alternaria Cultures

This protocol is adapted from the procedure described by Cotty and Misaghi (1984).[2]

1. Fungal Culture:

-

Inoculate a single-spore-derived isolate of a this compound-producing Alternaria species (e.g., A. tagetica) into a 125-ml flask containing 25 ml of a casamino acid-enriched medium.

-

Incubate the cultures at 24°C in the dark without shaking for 35 days.

2. Extraction:

-

Pool the culture filtrates from several flasks and pass them through Whatman No. 1 filter paper.

-

Adjust the pH of the filtrate to 10 with 5.0 N and 1.0 N NaOH.

-

Extract the alkaline filtrate three times with equal volumes of chloroform.

3. Purification and Quantification:

-

The combined chloroform fractions contain the crude this compound.

-

Further purification can be achieved using techniques such as thin-layer chromatography (TLC) or gas-liquid chromatography (GLC).

-

Quantification can be performed using GLC after silylation of the this compound extract.

Leaf Spot Bioassay for Phytotoxicity

This protocol is a generalized procedure based on methods described in the literature.[2][5]

1. Preparation of Test Solutions:

-

Dissolve purified this compound in a suitable solvent (e.g., 10% ethanol in a buffer solution) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution to determine the dose-response relationship.

-

A control solution (e.g., 10% ethanol in buffer) should be used.

2. Leaf Inoculation:

-

Excise fully developed leaves from healthy test plants (e.g., marigold, zinnia).

-

Place the leaves on a moist surface in a petri dish.

-

Apply a small droplet (e.g., 20 µL) of the this compound solution or control solution to the adaxial surface of the leaves.

-

Gently prick the leaf surface once through the droplet with a fine needle to facilitate toxin uptake.

3. Incubation and Observation:

-

Incubate the petri dishes at approximately 25°C under a 12-hour light/12-hour dark cycle.

-

Observe the leaves daily for up to 48-72 hours.

-

Assess the phytotoxic reaction by observing the development of symptoms such as darkening, necrosis, or chlorosis around the application site.

Conclusion

This compound remains a significant subject of study in the field of phytopathology due to its role in Alternaria-induced plant diseases. Its well-defined chemical structure and its intriguing mechanism of action involving the modulation of calcium channels present opportunities for further research. A deeper understanding of its biological activities could lead to the development of novel fungicides or serve as a chemical probe to investigate calcium signaling in plants. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the properties and applications of this fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. apsnet.org [apsnet.org]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Natural this compound derivatives from Alternaria tagetica. Isolation, synthesis, and structure-activity correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsnet.org [apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the Pathogen Causing Leaf Spot in Zinnia elegans and Its Sensitivity to Five Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two new this compound-related phytotoxins from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 10. Binding of the phytotoxin this compound stimulates the entry of calcium into plant protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zinniol-Producing Fungal Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zinniol is a non-host-selective phytotoxin, a secondary metabolite produced by several species of fungi. First isolated from Alternaria zinniae, its structure was identified as 3-methoxy-4-methyl-5-(3-methyl-2-butenyloxy)-1,2-benzenedimethanol.[1] As a polyketide, this compound's biosynthesis is of significant interest to researchers studying fungal secondary metabolism. Its phytotoxic properties, which include inducing chlorosis, necrosis, and shriveling in various plants, make it a subject of study in plant pathology and for its potential as a natural herbicide.[2] This guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its study, and a putative biosynthetic pathway.

This compound-Producing Fungal Species

This compound production has been identified across a range of fungal species, predominantly within the genus Alternaria. However, species from other genera have also been reported as producers. This diversity suggests a potential for horizontal gene transfer of the biosynthetic gene cluster or a conserved evolutionary pathway among these plant-associated fungi.

Known this compound-Producing Fungi Include:

-

Genus Alternaria : This genus is the most well-documented source of this compound. Production has been confirmed in numerous pathogenic, large-spored, long-beaked species.[3]

-

Genus Phoma :

-

Genus Arcopilus :

-

An endophytic fungus, Arcopilus sp., isolated from Gastrodia elata, has been shown to produce this compound and several of its derivatives.[1]

-

Quantitative Analysis of this compound Production

The quantity of this compound produced varies significantly among different fungal species and even between different isolates of the same species.[1] Production is highly dependent on culture conditions, including medium composition and incubation time. The following tables summarize the in vitro this compound production yields reported for various Alternaria isolates.

Table 1: this compound Production by Various Alternaria Species

| Fungal Species | Isolate | Host Plant | This compound Yield (µg per 25 mL medium)¹ |

| A. carthami | S2 | Safflower | 34,468 |

| S3 | Safflower | 16,058 | |

| S1 | Safflower | 23,629 | |

| A. macrospora | C1 | Cotton | 1,481 |

| C2 | Cotton | 1,223 | |

| C3 | Cotton | 1,123 | |

| A. porri | O1 | Onion | 2,213 |

| A. solani | P1 | Potato | 3,116 |

| T1 | Tomato | 1,326 | |

| A. tagetica | M1 | Marigold | 1,845 |

| Alternaria sp. | B2 | Pinto Bean | 7,113 |

| B3 | Pinto Bean | 79 | |

| A. brassicae | B1 | Broccoli | Not Detected |

| A. zinniae | Z1 | Zinnia | Not Detected² |

| A. alternata | L1 | Tomato | Not Detected |

| A. citri | R1 | Rough Lemon | Not Detected |

| A. raphani | T2 | Turnip | Not Detected |

¹Data sourced from Cotty and Misaghi (1984). Fungi were cultured in a casamino acids-enriched medium for 35 days at 25°C. Yields are adjusted to compensate for average recovery loss.[1][3] ²Note: While A. zinniae was the first species from which this compound was isolated, the specific isolate tested in this particular study did not produce detectable levels under these conditions, highlighting isolate variability.[3]

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of acetyl-CoA and malonyl-CoA units by large, multifunctional enzymes called Polyketide Synthases (PKSs). While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms of fungal Type I PKSs and subsequent tailoring enzymes.

The proposed pathway involves:

-

Polyketide Chain Assembly: A non-reducing PKS (NR-PKS) likely catalyzes the formation of a linear polyketide chain from one acetyl-CoA starter unit and multiple malonyl-CoA extender units.

-

Cyclization: The polyketide chain undergoes intramolecular cyclization to form an aromatic ring structure.

-

Tailoring Reactions: A series of post-PKS modifications by tailoring enzymes are required to achieve the final structure of this compound. These reactions include:

-

Methylation: Addition of methyl groups, likely from S-adenosyl methionine (SAM).

-

Prenylation: Attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring.

-

Reduction/Hydroxylation: Modification of side chains to form hydroxymethyl groups.

-

Caption: Putative biosynthetic pathway for this compound via a Polyketide Synthase (PKS) and subsequent tailoring reactions.

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi, and the subsequent extraction, purification, analysis, and bioassay of the target compound. The following workflow illustrates the overall process.

Caption: General experimental workflow for this compound production, isolation, and analysis.

Protocol for Fungal Culture and this compound Production

This protocol is adapted from the methodology described by Cotty and Misaghi (1984).[3]

-

Culture Maintenance: Maintain fungal isolates on a modified V-8 medium (5% V-8 juice, 2% agar, w/v) at 27°C under a 12-hour diurnal light cycle to ensure culture viability and sporulation.

-

Inoculum Preparation: Use a 2-cm diameter agar disk from a 2-week-old V-8 agar culture as the inoculum.

-

Production Medium: Prepare a casamino acids-enriched liquid medium. A typical composition is as follows:

-

Casamino acids: 2.0 g

-

Glucose: 40.0 g

-

KH₂PO₄: 1.0 g

-

MgSO₄·7H₂O: 0.5 g

-

Fe-EDTA solution: 1.0 mL

-

Trace element solution: 1.0 mL

-

Distilled water: 1.0 L

-

-

Inoculation and Incubation: Aseptically transfer the inoculum disk to a 125-mL flask containing 25 mL of the production medium.

-

Incubation: Incubate the cultures statically (without shaking) at 24-25°C in the dark for 35 days. This extended incubation period is often necessary for maximal toxin accumulation.[3]

Protocol for this compound Extraction and Purification

-

Harvesting: After incubation, pool the contents of several culture flasks and separate the mycelia from the culture filtrate by passing through Whatman No. 1 filter paper.

-

pH Adjustment (Optional but recommended): Adjust the pH of the filtrate to 10 with NaOH. This can help in partitioning pigments into the aqueous phase during solvent extraction.[3]

-

Liquid-Liquid Extraction:

-

Perform a solvent extraction of the culture filtrate using an appropriate organic solvent. Chloroform is traditionally used.[3]

-

In a separatory funnel, extract the filtrate three times with equal volumes of chloroform.

-

Combine the organic phases.

-

-

Concentration: Evaporate the chloroform under reduced pressure using a rotary evaporator to yield a crude residue.

-

Preparative HPLC Purification:

-

Dissolve the crude residue in a small volume of the initial mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Filter the solution through a 0.22 µm syringe filter.

-

Purify the this compound from the crude extract using a preparative reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (or methanol) in water is typically effective.

-

Detection: Monitor the elution profile using a UV detector, as the aromatic structure of this compound absorbs UV light.

-

Collect the fractions corresponding to the this compound peak and confirm purity via analytical HPLC.

-

Protocol for Analytical Quantification (HPLC)

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape). For example, a starting condition could be 65% acetonitrile / 35% water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at approximately 260 nm.

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol for Phytotoxicity Bioassay

This protocol is based on the detached leaf assay.[3][4]

-

Plant Material: Use fully developed, healthy leaves from test plants (e.g., marigold, tomato, zinnia).

-

Preparation: Excise the leaves and place them with their abaxial (lower) side down on moistened filter paper inside a 9-cm petri dish. The moisture helps maintain leaf turgor.

-

Toxin Application:

-

Prepare solutions of purified this compound in a suitable buffer (e.g., 0.02 M phosphate buffer, pH 5.5) at various concentrations (e.g., 50, 100, 200 µg/mL). A small amount of a surfactant like Triton X-100 (0.005%) can be added to aid application.

-

Apply a small aliquot (e.g., 10-20 µL) of the this compound solution onto the leaf surface. Wounding the leaf surface slightly with a sterile needle prior to application can facilitate toxin entry.

-

Use the buffer solution without this compound as a negative control.

-

-

Incubation: Incubate the petri dishes at 24°C under a 12-hour light cycle.

-

Evaluation: Observe the leaves over 48-72 hours and record the development of symptoms such as necrosis, chlorosis, or lesions around the application site. Compare the severity of symptoms to the control leaves.

Conclusion

This compound is a significant secondary metabolite produced by a variety of plant-pathogenic and endophytic fungi. Its production is highly variable and dependent on both the fungal isolate and the specific culture conditions employed. The methodologies outlined in this guide provide a robust framework for researchers to culture this compound-producing species, isolate and quantify the compound, and assess its biological activity. Further research into the this compound biosynthetic gene cluster and its regulatory networks will be crucial for understanding its role in fungal pathogenicity and for potentially harnessing its production for biotechnological applications.

References

Unraveling the Synthesis of Zinniol: A Technical Guide to its Biosynthesis in Alternaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinniol is a phytotoxic polyketide-derived secondary metabolite produced by various species of the fungal genus Alternaria. As a virulence factor in several plant diseases, understanding its biosynthesis is of significant interest for developing disease management strategies. Furthermore, the unique chemical scaffold of this compound and its derivatives presents potential opportunities for drug discovery and development. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the this compound biosynthesis pathway in Alternaria, offering a hypothetical pathway based on established principles of fungal polyketide synthesis, detailed experimental protocols for its elucidation, and a summary of available quantitative data.

Chemical Structure of this compound

This compound is a substituted aromatic compound with the chemical formula C15H22O4. Its structure features a polysubstituted benzene ring, indicating a polyketide origin.

Hypothetical Biosynthesis Pathway of this compound

While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been definitively elucidated in published literature, a plausible pathway can be proposed based on the principles of fungal polyketide biosynthesis. The core of this pathway is likely a highly reducing Type I Polyketide Synthase (PKS) or a PKS-Non-Ribosomal Peptide Synthetase (NRPS) hybrid enzyme.

The proposed pathway initiates with the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by successive Claisen condensations with malonyl-CoA extender units. The degree of reduction at each extension step, catalyzed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, determines the final polyketide chain structure. Following the assembly of the polyketide chain, it is likely released from the PKS and undergoes cyclization to form the aromatic core. Subsequent tailoring steps, including methylation, hydroxylation, and prenylation, would then modify the aromatic intermediate to yield the final this compound molecule.

Caption: Hypothetical biosynthesis pathway of this compound in Alternaria.

Quantitative Data on this compound Production

Limited quantitative data is available regarding the production of this compound by different Alternaria species and isolates. The following table summarizes the reported production levels under specific laboratory conditions. It is important to note that production can vary significantly based on the fungal strain, culture medium, and growth conditions.[1]

| Alternaria Species | Isolate | This compound Production (µg/mL) | Reference |

| A. carthami | - | 15.2 | Cotty & Misaghi, 1984 |

| A. macrospora | - | 10.5 | Cotty & Misaghi, 1984 |

| A. porri | - | 25.8 | Cotty & Misaghi, 1984 |

| A. solani | - | 8.9 | Cotty & Misaghi, 1984 |

| A. tagetica | - | 35.5 | Cotty & Misaghi, 1984 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Fungal Cultivation and this compound Extraction

Objective: To culture Alternaria species and extract this compound for analysis.

Materials:

-

Alternaria spp. culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Protocol:

-

Inoculate PDA plates with the Alternaria species and incubate at 25°C for 7-10 days.

-

Aseptically transfer a small agar plug containing fungal mycelium to a 250 mL Erlenmeyer flask containing 100 mL of PDB.

-

Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 14-21 days.

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for further analysis.

Quantitative Analysis of this compound Production by HPLC

Objective: To quantify the amount of this compound produced by Alternaria cultures.

Materials:

-

This compound standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

C18 reverse-phase HPLC column

Protocol:

-

Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Set the HPLC conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or as determined by UV scan of the standard)

-

-

Inject the prepared this compound extract from the fungal culture.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis.

Methodology: A common approach is to use a genome mining strategy. Since this compound is a polyketide, the search would focus on identifying putative Polyketide Synthase (PKS) or PKS-NRPS hybrid genes within the genome of a this compound-producing Alternaria species.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Protocol for Gene Knockout (using Agrobacterium tumefaciens-mediated transformation - ATMT):

-

Design knockout constructs containing flanking regions of the target PKS gene and a selectable marker (e.g., hygromycin resistance).

-

Transform Agrobacterium tumefaciens with the knockout construct.

-

Co-cultivate the transformed A. tumefaciens with Alternaria protoplasts or conidia.

-

Select for transformants on a medium containing hygromycin and an antibiotic to kill the Agrobacterium.

-

Confirm successful gene replacement by PCR and Southern blot analysis.

-

Culture the wild-type and knockout mutant strains under this compound-producing conditions.

-

Analyze the culture extracts by HPLC to determine if this compound production is abolished in the mutant.

Conclusion

The biosynthesis of this compound in Alternaria remains an underexplored area of research. The hypothetical pathway and experimental protocols outlined in this guide provide a solid framework for future investigations aimed at fully characterizing the genetic and biochemical basis of its production. Elucidating this pathway will not only enhance our understanding of fungal secondary metabolism and its role in plant pathogenesis but may also pave the way for the bioengineering of novel compounds with valuable applications in medicine and agriculture.

References

Zinniol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinniol is a polyketide metabolite first identified as a non-specific phytotoxin produced by the plant pathogenic fungus Alternaria zinniae. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its chemical properties, and its diverse biological activities. Detailed experimental protocols for its extraction, purification, and bioassays are presented, alongside a summary of its quantitative biological efficacy. Furthermore, this guide elucidates the proposed mechanism of phytotoxic action, involving the modulation of intracellular calcium and the induction of reactive oxygen species, visualized through a detailed signaling pathway diagram. This document serves as a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Introduction

This compound was first isolated in 1967 from the culture filtrates of Alternaria zinniae, the causal agent of leaf spot and stem blight in zinnias.[1] Its structure was elucidated as 1,2-bis(hydroxymethyl)-5-(3′,3′-dimethylallyloxy)-3-methoxy-4-methylbenzene.[2][3] While initially characterized for its phytotoxic effects, subsequent research has explored its broader biological activities. This guide provides an in-depth technical overview of this compound, from its discovery to its potential applications.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₂O₄ | [4] |

| Molecular Weight | 266.33 g/mol | [5] |

| IUPAC Name | (3-methoxy-4-methyl-5-((3-methylbut-2-en-1-yl)oxy)-1,2-phenylene)dimethanol | [4] |

| CAS Number | 17811-28-8 | [1] |

| Appearance | Crystalline brown powder | [6] |

| Solubility | Soluble in methanol and DMSO | [7] |

Producing Organisms

This compound is primarily produced by various species of the fungal genus Alternaria. It has also been isolated from Phoma macdonaldii.

Table 1: this compound-Producing Fungal Species

| Fungal Species | Host/Source | Reference(s) |

| Alternaria zinniae | Zinnia (Zinnia elegans) | [1] |

| Alternaria tagetica | Marigold (Tagetes erecta) | [8] |

| Alternaria solani | Potato (Solanum tuberosum), Tomato (Lycopersicon esculentum) | [2][9] |

| Alternaria dauci | Carrot (Daucus carota) | [7] |

| Alternaria carthami | Safflower (Carthamus tinctorius) | [10] |

| Alternaria macrospora | Cotton (Gossypium hirsutum) | [10] |

| Alternaria porri | Onion (Allium cepa) | [5][10] |

| Alternaria cichorii | Russian Knapweed (Acroptilon repens) | [5] |

| Phoma macdonaldii | Sunflower (Helianthus annuus) | [1] |

Biological Activity

This compound exhibits a range of biological activities, with its phytotoxicity being the most extensively studied.

Phytotoxicity

This compound is a non-host-specific phytotoxin, causing symptoms such as shriveling of plant stems, browning of leaf veins, chlorosis, and necrosis in a variety of plant species.[1][7] However, some studies suggest that at physiological concentrations, its role as the primary phytotoxic agent may be questionable.[9]

Table 2: Phytotoxic and Cytotoxic Activity of this compound

| Activity | Organism/Cell Line | Concentration/IC₅₀ | Observed Effect | Reference(s) |

| Phytotoxicity | Various (Tomato, Turnip, Broccoli, etc.) | 50-200 µg/mL | Darkening around wounds on leaves | |

| Phytotoxicity | Marigold (Tagetes erecta) leaves | 0.25% solution | Necrosis | [9] |

| Cytotoxicity | Rat embryonic fibroblasts | IC₅₀: 264 µg/mL | Cell death | [9] |

Antimicrobial and Anticancer Activity

This compound has been reported to show weak activity against some fungi and bacteria.[11] While direct anticancer data for this compound is limited, its derivatives have shown some promise, suggesting that the this compound scaffold could be a starting point for the development of new therapeutic agents.

Mechanism of Phytotoxic Action

The phytotoxicity of this compound is linked to its ability to disrupt cellular signaling processes, primarily involving calcium ions and reactive oxygen species (ROS).

Calcium Channel Activation

This compound has been shown to bind to plant protoplasts and isolated membranes in a saturable and reversible manner, stimulating the influx of calcium (Ca²⁺) into the cells. This suggests that this compound acts on or influences calcium channels in the plant cell membrane.

Reactive Oxygen Species (ROS) Production

The influx of Ca²⁺ is a common trigger for the production of ROS in plant cells. This increase in intracellular ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to the observed phytotoxic symptoms of chlorosis and necrosis.

Experimental Protocols

Isolation and Purification of this compound from Alternaria sp.

This protocol is a synthesized methodology based on published procedures.

-

Fungal Culture: Grow the desired Alternaria species in a suitable liquid medium (e.g., Czapek-Dox broth) for 2-4 weeks at 25°C in stationary culture.

-

Filtration: Separate the mycelium from the culture broth by filtration through cheesecloth or filter paper.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as chloroform or ethyl acetate three times.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Fraction Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) and a relevant bioassay (e.g., leaf spot assay) to identify the fractions containing this compound. A common TLC solvent system is chloroform-methanol (95:5 v/v).

-

Purification: Pool the active fractions and subject them to further purification steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Phytotoxicity Bioassay (Leaf Spot Assay)

-

Excise healthy young leaves from the test plant (e.g., marigold, tomato).

-

Place the leaves on a moist filter paper in a petri dish.

-

Apply a small droplet (e.g., 20 µL) of the this compound solution (dissolved in a suitable solvent with a control) to the leaf surface.

-

Gently prick the leaf through the droplet with a sterile needle to facilitate uptake.

-

Incubate the petri dishes at 25°C with a 12-hour photoperiod.

-

Observe and record the development of necrotic or chlorotic lesions around the application site after 48-72 hours.[8][11]

Antibacterial Bioassay (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Include positive (bacteria with no this compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antifungal Bioassay (Agar Well Diffusion Method)

-

Prepare agar plates with a suitable fungal growth medium (e.g., Potato Dextrose Agar).

-

Spread a standardized fungal spore suspension evenly over the surface of the agar.

-

Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Add a known volume (e.g., 100 µL) of the this compound solution to each well.

-

Include a solvent control and a positive control (a known antifungal agent).

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antifungal activity.

Conclusion

This compound, a phytotoxin from Alternaria species, continues to be a subject of interest due to its unique biological activities. Its role in plant disease and its mechanism of action involving calcium signaling and ROS production provide valuable insights into plant-pathogen interactions. While its direct application as an antimicrobial or anticancer agent is yet to be established, the this compound scaffold presents a potential starting point for the development of novel bioactive compounds. The detailed protocols and data presented in this guide aim to facilitate further research into this intriguing natural product.

References

- 1. Two new this compound-related phytotoxins from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. High anticancer efficacy of solid lipid nanoparticles containing Zataria multiflora essential oil against breast cancer and melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]

- 7. Natural this compound derivatives from Alternaria tagetica. Isolation, synthesis, and structure-activity correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zinniol: A Technical Guide on its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinniol is a phytotoxin belonging to the penta-substituted benzene class of compounds.[1] It is produced by various phytopathogenic fungi, most notably from the Alternaria species. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mode of action, particularly its role in inducing oxidative stress in plants.

Chemical Properties of this compound

This compound, with the CAS Number 17811-28-8 , is a moderately lipophilic molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17811-28-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 266.33 g/mol | [3][5] |

| IUPAC Name | (3-methoxy-4-methyl-5-((3-methylbut-2-en-1-yl)oxy)-1,2-phenylene)dimethanol | [2] |

| SMILES | COC1=C(C)C(OCC=C(C)C)=CC(CO)=C1CO | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | The melting point of this compound dibenzoate, a derivative, is reported as 79-80 °C.[2] A related phenol shows a melting point of 234-235 °C.[2] |

| Boiling Point | ~425.3 °C at 760 mmHg | Estimated value. |

| Flash Point | ~211 °C | Estimated value. |

| Solubility | Soluble in methanol and DMSO.[4] | Quantitative solubility data in a range of solvents is not readily available. |

| pKa | Not available | An experimentally determined pKa value for this compound is not readily available in the scientific literature. |

| LogP | 2.33 | Estimated value, indicating moderate lipophilicity. |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as for assessing its biological activity.

Extraction and Purification of this compound from Alternaria Culture

This protocol is adapted from general methods for mycotoxin extraction from fungal cultures.

Objective: To isolate and purify this compound from a liquid culture of an Alternaria species.

Materials:

-

Liquid culture of a this compound-producing Alternaria strain (e.g., Alternaria zinniae, Alternaria tagetica)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol, 95:5 v/v)

-

UV lamp for visualization

Procedure:

-

Fungal Culture: Grow the Alternaria species in a suitable liquid medium for a specified period to allow for this compound production.

-

Extraction:

-

Separate the fungal mycelium from the culture filtrate by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent from the dried extract using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

-

TLC Analysis:

-

Spot the collected fractions onto a silica gel TLC plate alongside a this compound standard (if available).

-

Develop the plate in a suitable solvent system.

-

Visualize the spots under a UV lamp.

-

-

Final Purification: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Leaf-Spot Bioassay for Phytotoxicity Assessment

This bioassay is a common method to evaluate the phytotoxic effects of compounds on plant leaves.[3]

Objective: To determine the ability of this compound to cause necrotic lesions on susceptible plant leaves.

Materials:

-

Healthy, detached leaves from a susceptible plant species (e.g., marigold, Tagetes erecta)

-

This compound solutions at various concentrations in a suitable solvent (e.g., methanol or DMSO, with a final solvent concentration that is not phytotoxic)

-

Control solution (solvent only)

-

Micropipette

-

Moist chamber (e.g., a petri dish with a moistened filter paper)

Procedure:

-

Leaf Preparation: Gently wash and dry the detached leaves. Place them in a moist chamber to maintain turgor.

-

Application of this compound: Apply a small droplet (e.g., 10 µL) of each this compound concentration and the control solution to the adaxial (upper) surface of the leaves.

-

Incubation: Incubate the leaves in the moist chamber under controlled light and temperature conditions for a specified period (e.g., 48-72 hours).

-

Observation: Observe the leaves for the development of necrotic spots or other signs of phytotoxicity at the application sites.

-

Data Analysis: The phytotoxic effect can be quantified by measuring the diameter of the necrotic lesions.

Measurement of this compound-Induced Reactive Oxygen Species (ROS) in Plant Cells

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Objective: To quantify the production of ROS in plant cells upon treatment with this compound.

Materials:

-

Plant cell suspension culture or protoplasts

-

This compound solution

-

H₂DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or a suitable buffer for the plant cells

-

Fluorometer or a fluorescence microscope

Procedure:

-

Cell Preparation: Harvest the plant cells or protoplasts and resuspend them in the appropriate buffer.

-

Loading with H₂DCFDA: Add H₂DCFDA to the cell suspension to a final concentration of 5-10 µM. Incubate in the dark for 30-60 minutes to allow the probe to enter the cells and be deacetylated.

-

Washing: Centrifuge the cells and wash them with fresh buffer to remove excess probe.

-

This compound Treatment: Resuspend the cells in the buffer and add this compound to the desired final concentration. Include a control group with no this compound.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Measurements can be taken at different time points to monitor the kinetics of ROS production.

-

Data Analysis: The increase in fluorescence intensity in the this compound-treated cells compared to the control cells is indicative of an increase in intracellular ROS levels.

Signaling Pathways and Mode of Action

The primary mechanism of this compound's phytotoxicity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This leads to cellular damage and, ultimately, cell death.

This compound-Induced Oxidative Stress

This compound is believed to exert its toxic effects by targeting the mitochondria. Specifically, it is thought to interfere with the mitochondrial electron transport chain (ETC), particularly at Complex I and Complex III. These complexes are known to be major sites of ROS production in plants. By disrupting the normal flow of electrons through the ETC, this compound likely causes an increase in the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻). These radicals are then rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂).

The resulting accumulation of ROS leads to a state of oxidative stress within the cell. This imbalance between ROS production and the cell's antioxidant defense mechanisms causes widespread damage to cellular components, including:

-

Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and leakage of cellular contents.

-

Protein oxidation: Inactivation of enzymes and disruption of cellular processes.

-

DNA damage: Can lead to mutations and cell death.

Ultimately, this cascade of events manifests as the macroscopic symptoms of phytotoxicity, such as necrosis (tissue death) and chlorosis (yellowing of leaves).

Experimental Workflow for Investigating this compound's Mode of Action

Conclusion

This compound is a significant phytotoxin with a clear role in inducing oxidative stress in plants. While its fundamental chemical properties are established, further research is needed to fully elucidate its specific molecular targets within the mitochondrial electron transport chain and the complete signaling cascade it initiates. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound's phytotoxicity, which could inform the development of novel fungicides or strategies for enhancing plant disease resistance.

References

mechanism of action of Zinniol phytotoxin

An In-depth Technical Guide on the Mechanism of Action of Zinniol Phytotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-host-selective phytotoxin produced by various species of the fungal genus Alternaria. It is characterized as a substituted benzene derivative, specifically 1,2-bis(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methyl-2-butenyloxy)benzene. The primary mechanism of action of this compound involves the disruption of calcium homeostasis in plant cells. It binds to the plasma membrane of plant protoplasts and stimulates a rapid and sustained influx of extracellular calcium (Ca²⁺). This disruption of Ca²⁺ signaling is a key initiating event that leads to a cascade of downstream cellular responses, ultimately culminating in phytotoxicity, which manifests as chlorosis and necrosis. While this compound's role as a potent phytotoxin has been questioned in some studies, which suggest it may act in concert with other fungal metabolites, its ability to modulate plant cell calcium channels remains a cornerstone of its described activity. This document provides a comprehensive overview of the molecular mechanism of this compound, detailing the experimental evidence, quantitative data, and relevant protocols for its study.

Core Mechanism of Action: Disruption of Calcium Homeostasis

The central tenet of this compound's mechanism of action is its function as a modulator of calcium influx at the plant cell plasma membrane.

Binding to Plant Protoplasts

Early studies demonstrated that this compound binds to carrot protoplasts and isolated plasma membranes in a saturable and reversible manner, which is indicative of a specific binding site or receptor.[1] While the precise molecular identity of this binding site remains to be fully elucidated, it is functionally linked to calcium channels.

Stimulation of Calcium Influx

The binding of this compound to its target on the plasma membrane directly stimulates the entry of calcium ions (Ca²⁺) into the cytoplasm.[1] This has been demonstrated in studies using carrot protoplasts, where the application of this compound leads to a measurable increase in intracellular Ca²⁺ concentration.[1] It is proposed that this compound acts on a specific class of plant calcium channels.[1] Interestingly, while this compound can partially reverse the effects of calcium-channel blockers like desmethoxyverapamil and bepridil, its binding target is thought to be distinct from these blockers, suggesting a unique site of action on the calcium channel complex.[1]

Quantitative Data on this compound Activity

The biological effects of this compound have been quantified in various experimental systems. The following tables summarize the available data on its phytotoxicity and cytotoxicity.

| Parameter | Organism/Cell Type | Value | Reference |

| Phytotoxicity (Necrosis) | Various plant species (tomato, turnip, broccoli, etc.) | 50 - 200 µg/mL | [2] |

| Cell Viability Reduction (25%) | Tagetes erecta cell culture | 0.10 mg/mL (100 µg/mL) | [3] |

| Cell Viability Reduction (35%) | Tagetes erecta cell culture | 0.15 mg/mL (150 µg/mL) | [3] |

| Cytotoxicity (IC₅₀) | Rat embryonic fibroblasts | 264 µg/mL | [4] |

Table 1: Summary of Quantitative Phytotoxicity and Cytotoxicity Data for this compound.

Structure-Activity Relationship

Studies on natural and synthetic derivatives of this compound have provided insights into the structural requirements for its phytotoxic activity. The two hydroxymethyl groups on the benzene ring have been identified as being essential for its biological function.[4] Modification of these groups generally leads to a reduction or loss of phytotoxicity. The table below summarizes the qualitative phytotoxic activity of various this compound derivatives as determined by a leaf-spot bioassay on Tagetes erecta.

| Compound | Modification from this compound | Phytotoxic Activity | Reference |

| This compound | - | Active | [5][6] |

| 8-Zinniol methyl ether | Methylation of one hydroxymethyl group | Active | [5] |

| 8-Zinniol acetate | Acetylation of one hydroxymethyl group | Active | [5] |

| 7-Zinniol acetate | Acetylation of the other hydroxymethyl group | Novel metabolite, activity evaluated | [5] |

| 8-Zinniol 2-(phenyl)ethyl ether | Etherification of one hydroxymethyl group | Novel metabolite, activity evaluated | [5] |

Table 2: Structure-Activity Relationship of this compound Derivatives.

Signaling Pathways and Downstream Effects

The initial influx of Ca²⁺ triggered by this compound is a primary signal that initiates a downstream signaling cascade, leading to the observed phytotoxic effects. While the complete pathway has not been fully elucidated specifically for this compound, it is possible to construct a putative pathway based on established principles of calcium signaling in plant defense.

Putative Downstream Signaling Cascade

The sudden increase in cytosolic Ca²⁺ concentration is likely decoded by various calcium-binding proteins, such as Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs).[7][8][9][10][11] Activation of these sensor proteins would then lead to the phosphorylation of downstream target proteins, including transcription factors and enzymes involved in stress responses.

One of the key downstream events in plant defense signaling is the production of Reactive Oxygen Species (ROS), often referred to as the "oxidative burst".[12][13][14][15] This is frequently mediated by NADPH oxidases located in the plasma membrane, whose activity can be regulated by Ca²⁺ and CDPKs.[11] The resulting accumulation of ROS can lead to oxidative damage to lipids, proteins, and nucleic acids, contributing to cell death.[14]

Prolonged high concentrations of intracellular Ca²⁺ and the subsequent oxidative stress can ultimately trigger a programmed cell death (PCD) pathway, leading to the characteristic necrotic lesions.[16][17]

Effects on Cell Viability and DNA Fragmentation

At phytotoxic concentrations, this compound leads to a significant reduction in plant cell viability.[3] Some studies have also investigated its potential to induce DNA fragmentation, a hallmark of programmed cell death. However, one report suggests that the effects of pure this compound on cell membranes and DNA fragmentation are less pronounced than those caused by the crude lipophilic fraction from Alternaria tagetica, raising questions about its singular role in the disease process.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protoplast Isolation and Binding Assay

This protocol is a representative workflow for isolating plant protoplasts and performing a binding assay to study the interaction of this compound with the plasma membrane.

Protocol Details:

-

Plant Material: Use young, healthy plant tissue, such as 4-week-old Arabidopsis thaliana leaves or an actively growing carrot cell suspension culture.

-

Enzyme Solution: A typical solution contains 1.0-1.5% (w/v) Cellulase R10 and 0.2-0.4% (w/v) Macerozyme R10 in a buffer containing 0.4 M mannitol, 20 mM KCl, and 20 mM MES, pH 5.7.

-

Digestion: Leaf tissue is cut into thin strips and incubated in the enzyme solution for 3-4 hours with gentle agitation in the dark.

-

Purification: Protoplasts are filtered, washed, and resuspended in a suitable buffer like W5 (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7).

-

Binding: Purified protoplasts (~10⁵ cells/mL) are incubated with this compound at various concentrations for a defined period (e.g., 30 minutes) at room temperature. For competitive binding, a fixed concentration of labeled this compound is co-incubated with increasing concentrations of unlabeled this compound or other compounds.

-

Analysis: The amount of bound this compound is quantified to determine binding kinetics.

Measurement of Cytosolic Calcium Influx

This workflow outlines the use of a fluorescent calcium indicator to measure this compound-induced Ca²⁺ influx.

References

- 1. Binding of the phytotoxin this compound stimulates the entry of calcium into plant protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural this compound derivatives from Alternaria tagetica. Isolation, synthesis, and structure-activity correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsnet.org [apsnet.org]

- 7. Calcium-dependent protein kinases play an essential role in a plant defence response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of Calcium-Dependent Protein Kinases in Plant Innate Immunity | MDPI [mdpi.com]

- 9. Calcium-Dependent Protein Kinases in Phytohormone Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of apicomplexan calcium-dependent protein kinases reveal mechanism of activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of calcium-dependent protein kinases involved in ROS signaling during fertilization in the red alga Bostrychia moritziana (Ceramiales, Rhodomelaceae) [e-algae.org]

- 12. Emerging Complexity in Reactive Oxygen Species Production and Signaling during the Response of Plants to Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Insights into Plant Programmed Cell Death Induced by Heavy Metals—Discovering a Terra Incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactive Oxygen Species in Plant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zinniol in Plant Pathogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinniol, a phytotoxin produced by various species of the fungal genus Alternaria, has been implicated in the pathogenic processes of several plant diseases. First isolated from Alternaria zinniae, this non-host-specific toxin is characterized by its ability to induce a range of symptoms, including chlorosis, necrosis, and stunting in susceptible plants.[1][2][3] Its primary mechanism of action involves the disruption of cellular calcium homeostasis, positioning it as a molecule of interest for understanding plant-pathogen interactions and for potential development of novel herbicides or fungicides. This technical guide provides an in-depth examination of this compound's biochemical properties, its role in pathogenesis, the plant's defense responses, and detailed experimental protocols for its study.

Biochemical Profile of this compound

This compound (C₁₅H₂₂O₄) is a polyketide-derived metabolite, structurally identified as 1,2-bis(hydroxymethyl)-3-methoxy-4-methyl-5-(3′,3′-dimethylallyloxy)benzene.[4] It is produced by several pathogenic Alternaria species, including A. zinniae, A. dauci, A. tagetica, and A. solani, as well as the fungus Phoma macdonaldii.[2][4][5] A number of naturally occurring this compound derivatives, such as 8-zinniol methyl ether and 8-zinniol acetate, have also been isolated and shown to possess phytotoxic activity.[6][7]

Role in Plant Pathogenesis

This compound is classified as a non-host-specific toxin, meaning it can induce damage in a wide range of dicotyledonous plants.[3][8][9] Its involvement in the disease process is supported by observations where the application of purified this compound mimics the symptoms caused by the fungal infection itself.[4][8]

Pathological Symptoms

The phytotoxic effects of this compound are visually distinct and contribute significantly to the virulence of the producing pathogen. Common symptoms observed in affected plants include:

-

Inhibition of seed germination[1]

Mechanism of Action: Disruption of Calcium Signaling

The primary molecular target of this compound in plant cells is the plasma membrane, where it modulates calcium ion (Ca²⁺) transport. Research has demonstrated that this compound binds to plant protoplasts and isolated membranes in a saturable and reversible manner.[10] This binding event stimulates the entry of Ca²⁺ into the cytoplasm.[10][11] This influx of calcium disrupts the cell's carefully regulated ionic balance, triggering a cascade of downstream events that ultimately lead to cell death. The action of this compound suggests it may act on a specific class of plant calcium channels, although the precise receptor remains to be fully characterized.[10][11]

Plant Defense and Counter-Responses

While this compound is a potent virulence factor, plants are not passive targets. The interaction between this compound and plant cells can trigger defense signaling pathways. The influx of Ca²⁺, instigated by this compound, is a common secondary messenger in plant defense. This can lead to the production of reactive oxygen species (ROS), which, while damaging at high concentrations, also function as signaling molecules to activate broader defense responses.[4][12]

These defense pathways are interconnected with hormone signaling networks involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which coordinate a holistic defense against necrotrophic pathogens like Alternaria.[4][12] However, some studies suggest that the necrotic symptoms caused by this compound may be a result of the plant's own defense response rather than a direct toxic effect at all concentrations. Research on marigold (Tagetes erecta) cell cultures showed that pure this compound is not markedly phytotoxic at concentrations that induce necrosis on whole leaves, suggesting its role might be more as an inducer of a general defense response, possibly leading to programmed cell death (PCD), rather than a direct cellular toxin in all contexts.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and detection.

Table 1: Phytotoxic Effects of this compound

| Plant Species | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Marigold (Tagetes erecta) | 0.25% solution | Necrotic spots on leaves after 72 hours | [13] |

| Carrot (Daucus carota) | Not specified | Necrosis of leaves | [2] |

| Sunflower (Helianthus annuus) | Not specified | Sunken and discolored lesions | [2] |

| Zinnia (Zinnia elegans) | Not specified | Shrivelling of stems, chlorosis, browning of veins |[2] |

Table 2: Cellular Effects of this compound on Tagetes erecta Cell Cultures

| Treatment | Concentration | Cell Viability Reduction (after 48h) | Reference |

|---|---|---|---|

| This compound | 0.15 mg/mL | ~25% | [13] |

| A. tagetica Lipophilic Fraction | 2.0 mg/mL | ~35% |[13] |

Table 3: Radioimmunoassay (RIA) Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Sensitivity | 0.14 ng/tube (0.52 pmole/tube) | [8][14] |

| Assay Range | 0.19 to 25 ng/tube | [8] |

| Within-assay Coefficient of Variation | < 10% | [8][14] |

| Between-assay Coefficient of Variation | < 14% | [8][14] |

| Cross-reactivity with analogs | Negligible |[8][14] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide synthesized protocols based on cited literature.

This compound Extraction and Purification from Alternaria Culture

This protocol describes a general method for isolating this compound from fungal cultures.

-

Fungal Culture: Grow the desired Alternaria species (e.g., A. tagetica) in a suitable liquid medium (e.g., potato dextrose broth) in the dark under stationary conditions for approximately 28 days.[13]

-

Filtration: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Liquid-Liquid Extraction: Extract the filtrate multiple times with an organic solvent such as ethyl acetate. Combine the organic phases.

-

Concentration: Wash the combined organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.[13]

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate).

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

Pool fractions containing this compound and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[13]

-

Confirm the structure using spectroscopic methods like NMR and mass spectrometry.[15][16]

-

Leaf-Spot Bioassay for Phytotoxicity

This bioassay is used to visually assess the phytotoxic activity of this compound on plant leaves.[6]

-

Plant Material: Use healthy, fully expanded leaves from greenhouse-grown plants (e.g., marigold, Tagetes erecta).[13]

-

Toxin Preparation: Dissolve purified this compound in a suitable solvent (e.g., DMSO, methanol) and then dilute to the desired final concentration with sterile distilled water. Include a solvent-only control.[2][13]

-

Application: Gently wound the leaf surface with a sterile needle. Apply a small droplet (e.g., 10 µL) of the this compound solution or control solution to the wound site.

-

Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions (e.g., 25°C).[13]

-

Evaluation: Observe the leaves daily for 3-5 days and record the development and diameter of necrotic lesions.

Radioimmunoassay (RIA) for this compound Quantification

RIA provides a highly sensitive method for detecting minute quantities of this compound in biological samples.[8][14]

-

Antigen Preparation: Conjugate this compound to a carrier protein, such as bovine serum albumin (BSA), using a method like the mixed anhydride method to make it immunogenic.[14]

-

Antibody Production: Immunize rabbits with the this compound-BSA conjugate to generate polyclonal antibodies against this compound.[14]

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., ³H-zinniol) to act as a tracer.

-

Assay Procedure:

-

In assay tubes, combine the anti-zinniol antiserum, the radiolabeled this compound tracer, and either the standard this compound solution (for the standard curve) or the plant extract sample.

-

Incubate to allow competitive binding between labeled and unlabeled this compound for the antibody binding sites.

-

Separate antibody-bound this compound from free this compound (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

-

Quantification: Determine the concentration of this compound in the samples by comparing the results to the standard curve. The sensitivity of this assay can be as low as 0.14 ng/tube.[8][14]

Visualizing Pathways and Workflows

The following diagrams illustrate the key processes related to this compound's activity.

Caption: Proposed signaling cascade initiated by this compound at the plant cell membrane.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural this compound derivatives from Alternaria tagetica. Isolation, synthesis, and structure-activity correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new this compound-related phytotoxins from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. umimpact.umt.edu [umimpact.umt.edu]

- 16. pubs.acs.org [pubs.acs.org]

Early Research on Zinniol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinniol, a phytotoxin produced by various species of the fungal genus Alternaria, has been a subject of scientific inquiry since its discovery. Early research into this molecule laid the groundwork for understanding its chemical nature, biological activity, and mode of action. This technical guide provides an in-depth analysis of the foundational studies on this compound, focusing on its effects at the cellular and organismal levels. It summarizes key quantitative data, details the experimental protocols used in early investigations, and visualizes the initial understanding of its signaling mechanisms. This document is intended to serve as a comprehensive resource for researchers in phytopathology, natural product chemistry, and drug development.

Introduction

This compound is a non-host-specific phytotoxin, first isolated from the pathogenic fungus Alternaria zinniae.[1] Its chemical structure was identified as 1,2-bis(hydroxymethyl)-5-(3′,3′-dimethylallyloxy)-3-methoxy-4-methylbenzene.[2] Early studies demonstrated that this compound elicits a range of phytotoxic effects on various plant species, including chlorosis, necrosis, and stunting of growth.[1][3] These initial findings spurred further investigation into its mechanism of action and its potential role in the pathogenicity of Alternaria species.

Quantitative Phytotoxic and Cytotoxic Effects

Early research quantified the biological activity of this compound across different biological systems. The following tables summarize the key findings from these foundational studies.

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Assay Type | Effective Concentration | Observed Effect | Reference |

| Various host plants | Detached leaf assay | 50-200 µg/mL | Necrotic lesions | [4] |

| Tagetes erecta (Marigold) | Leaf-spot assay | 0.25% (w/v) | Necrosis | [5] |

| Tagetes erecta (Marigold) | Cell culture | 0.15 mg/mL | Cell membrane damage | [5] |

Table 2: Cytotoxic Effects of this compound on Animal Cells

| Cell Line | Assay Type | IC50 Value | Reference |

| Rat embryonic fibroblasts | Cytotoxicity assay | 264 µg/mL | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the early characterization of this compound's biological activities.

Extraction and Purification of this compound from Alternaria Cultures

A common protocol for the isolation of this compound from fungal cultures involved the following steps:

-

Fungal Culture: Alternaria species were cultured in a suitable liquid medium, such as a casamino acids-enriched medium, for several weeks in the dark at room temperature.[4]

-

Filtration: The culture broth was filtered to remove the fungal mycelia.[4]

-

Solvent Extraction: The pH of the culture filtrate was adjusted to alkaline (pH 10) to partition pigments into the aqueous phase. The filtrate was then repeatedly extracted with an organic solvent, typically chloroform.[4]

-

Washing and Evaporation: The chloroform extract was washed with a basic solution (e.g., 0.1 N NaOH) and then an acidic buffer (e.g., 0.1 M KH2PO4) to remove impurities. The solvent was then evaporated under reduced pressure to yield a crude extract.[4]

-

Chromatographic Purification: The crude extract was further purified using techniques such as thin-layer chromatography (TLC) or gas-liquid chromatography (GLC) to isolate pure this compound.[4]

Leaf-Spot Bioassay for Phytotoxicity

This bioassay was frequently used to assess the phytotoxic activity of this compound and its derivatives on plant leaves:

-

Leaf Preparation: Healthy, detached leaves from the test plant were placed on a moist surface, such as wet filter paper in a petri dish.[4]

-

Toxin Application: A small volume of the this compound solution (at a known concentration) was applied to the leaf surface. In some variations, the leaf was pricked with a fine needle at the site of application to facilitate toxin entry.[4]

-

Incubation: The treated leaves were incubated under controlled conditions of light and temperature for a defined period (e.g., 72 hours).[5]

-

Observation: The leaves were then examined for the development of necrotic lesions or other signs of phytotoxicity at the application site.[5]

Protoplast-Based Assays for Cellular Effects

To investigate the effects of this compound at the cellular level, early researchers utilized plant protoplasts:

-

Protoplast Isolation: Protoplasts were isolated from plant tissues, such as carrot cell cultures, by enzymatic digestion of the cell wall.

-

This compound Treatment: The isolated protoplasts were incubated with this compound at various concentrations.

-

Measurement of Calcium Influx: The effect of this compound on calcium ion (Ca²⁺) influx was measured, often using radiolabeled calcium or calcium-sensitive fluorescent dyes.[7][8]

-

Binding Assays: The binding of this compound to the protoplast membrane was assessed through saturation and competition assays, often using a radiolabeled form of the toxin or a competitor.[7][8]

Early Insights into the Mechanism of Action and Signaling

Foundational research provided the first glimpse into the molecular mechanism of this compound's phytotoxicity. A key discovery was that this compound stimulates the influx of calcium ions (Ca²⁺) into plant protoplasts.[7][8] This effect was found to be saturable and reversible, suggesting the involvement of a specific binding site or receptor on the plant cell membrane.[7][8]

Interestingly, the action of this compound was not identical to that of known calcium-channel blockers, indicating that it may act on a distinct target to modulate calcium entry.[7][8] This early work pointed towards a signaling cascade initiated by this compound at the plasma membrane, with Ca²⁺ acting as a second messenger.

Visualizing the Proposed Signaling Pathway

The following diagrams illustrate the proposed early signaling events following this compound exposure, based on the initial research findings.

Caption: Proposed signaling pathway of this compound in a plant cell.

Experimental Workflow for Studying this compound's Effects

The logical flow of early investigations into this compound's activity is depicted in the following diagram.

Caption: Logical workflow of early research on this compound.

Conclusion